Propyl salicylate
Overview
Description
Propyl salicylate, also known as propyl 2-hydroxybenzoate, is an ester formed from salicylic acid and propanol. It is a colorless to pale yellow liquid with a pleasant, sweet odor. This compound is commonly used in the fragrance and flavor industry due to its aromatic properties .
Mechanism of Action
Target of Action
Propyl salicylate, also known as Propyl 2-Hydroxybenzoate, is a derivative of salicylic acid . The primary targets of this compound are the cyclooxygenase enzymes (COX-1 and COX-2) . These enzymes play a crucial role in the conversion of arachidonic acid to precursors of prostaglandins and thromboxanes .
Mode of Action
This compound acts by irreversibly inhibiting COX-1 and COX-2 . This inhibition decreases the conversion of arachidonic acid to prostaglandins and thromboxanes . The reduction in these substances, which are involved in inflammation and pain signaling, contributes to the analgesic and anti-inflammatory activity of this compound .
Biochemical Pathways
This compound affects the biochemical pathways involving the synthesis of salicylic acid. In plants and bacteria, salicylic acid is synthesized from chorismate via the isochorismate synthase (ICS) pathway and the phenylalanine ammonia-lyase (PAL) pathway . This compound, being a derivative of salicylic acid, may influence these pathways and their downstream effects .
Pharmacokinetics
The pharmacokinetics of salicylates, including this compound, involve absorption, distribution, metabolism, and excretion (ADME). After administration, salicylates are rapidly absorbed and undergo first-pass metabolism in the liver . Salicylates are bound to serum albumin and distributed in various body tissues . They are metabolized through glucuronide formation and conjugation with glycine, and are excreted renally .
Result of Action
The molecular and cellular effects of this compound’s action include the reduction of inflammation and pain due to the inhibition of prostaglandin and thromboxane synthesis . This results in the alleviation of symptoms in conditions like rheumatic diseases .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, salicylates are produced by plants as part of their defense systems against pathogen attack and environmental stress . Therefore, the presence of pathogens or environmental stressors could potentially affect the levels of naturally occurring salicylates and, by extension, the action of this compound .
Biochemical Analysis
Biochemical Properties
Propyl salicylate plays a role in biochemical reactions, interacting with various enzymes, proteins, and other biomolecules . For instance, it is synthesized from chorismate, which is derived from the shikimate pathway . The compound can undergo several modifications to carry out specific functions .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are complex. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For example, salicylate toxicity produces numerous metabolic derangements, including respiratory alkalosis, metabolic acidosis, ketosis, hypokalemia, hypoglycemia, and hyperglycemia .
Molecular Mechanism
The molecular mechanism of this compound involves its interactions at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, salicylate and its derivatives are synthesized from chorismate, which is converted to isochorismate, a common precursor for synthesizing salicylic acid .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies . For instance, salicylate intoxication carries significant morbidity and mortality, and patients may deteriorate and die as serum salicylate levels decrease .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . High doses of salicylate are ototoxic, resulting in behavioral evidence of tinnitus and hyperacusis . In animals, a single high dose of salicylate induces acute tinnitus that occurs within 2–3 h and lasts for about 72 h .
Metabolic Pathways
This compound is involved in metabolic pathways, interacting with enzymes or cofactors . It is synthesized via the phenylpropanoid route or the isochorismate pathway and metabolized to form salicylic acid glucoside and salicylic acid glucose-ester through glucosylation, and methyl salicylate through methylation .
Transport and Distribution
This compound is transported and distributed within cells and tissues . Salicylic acid and related compounds are produced by plants as part of their defense systems against pathogen attack and environmental stress . Most of the salicylic acid synthesized in plants is further modified into different derivatives to fine-tune its storage, function, and/or mobility .
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are complex . A graph-based representation of data reveals the subcellular localization of over 7,600 proteins, defines spatial protein networks, and uncovers interconnections between cellular compartments .
Preparation Methods
Synthetic Routes and Reaction Conditions: Propyl salicylate is typically synthesized through the Fischer esterification process. This involves reacting salicylic acid with propanol in the presence of an acid catalyst, such as concentrated sulfuric acid . The reaction is carried out under reflux conditions to ensure complete esterification. The balanced chemical equation for this reaction is:
C7H6O3+C3H8O→C10H12O3+H2O
Industrial Production Methods: In an industrial setting, the production of this compound involves similar principles but on a larger scale. The reactants are mixed in large reactors, and the reaction is driven to completion by continuous removal of water, often using a Dean-Stark apparatus. The product is then purified through distillation .
Chemical Reactions Analysis
Types of Reactions: Propyl salicylate undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of a strong acid or base, this compound can be hydrolyzed back to salicylic acid and propanol.
Oxidation: Under oxidative conditions, the ester group can be oxidized to form carboxylic acids.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the propyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents like potassium permanganate.
Substitution: Nucleophiles such as amines or alcohols.
Major Products:
Hydrolysis: Salicylic acid and propanol.
Oxidation: Carboxylic acids.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Propyl salicylate has a wide range of applications in scientific research:
Chemistry: Used as a model compound in esterification and hydrolysis studies.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its anti-inflammatory and analgesic effects, similar to other salicylates.
Industry: Utilized in the formulation of fragrances, flavors, and preservatives.
Comparison with Similar Compounds
Propyl salicylate is similar to other esters of salicylic acid, such as:
Methyl salicylate: Known for its use in topical analgesics and as a flavoring agent.
Ethyl salicylate: Used in fragrances and flavorings.
Butyl salicylate: Employed in the cosmetic industry for its fragrance properties.
Uniqueness: this compound is unique in its balance of volatility and stability, making it particularly suitable for use in fragrances where a lasting scent is desired. Its pleasant odor and relatively low toxicity also contribute to its widespread use in various applications .
Properties
IUPAC Name |
propyl 2-hydroxybenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-2-7-13-10(12)8-5-3-4-6-9(8)11/h3-6,11H,2,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZFIOSVZIQOVFW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)C1=CC=CC=C1O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3046790 | |
Record name | Propyl salicylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3046790 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
607-90-9, 29468-39-1 | |
Record name | Propyl salicylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=607-90-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Propyl salicylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000607909 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzoic acid, hydroxy-, propyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029468391 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Propyl salicylate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8221 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzoic acid, 2-hydroxy-, propyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Propyl salicylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3046790 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Propyl salicylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.224 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PROPYL SALICYLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8CP40IDZ6D | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the common methods for synthesizing propyl salicylate, and what are their advantages and disadvantages?
A1: Two primary methods for this compound synthesis emerge from the provided research:
Q2: How does the structure of this compound influence its cutaneous absorption compared to other salicylate esters?
A2: Research suggests a correlation between the structure of salicylate esters and their ability to permeate the skin []. While methyl salicylate serves as a reference point with a relative absorption value of 1.00, this compound demonstrates significantly lower absorption.
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